Diethyl (2,4,6-trinitrophenyl)propanedioate
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Overview
Description
Diethyl (2,4,6-trinitrophenyl)propanedioate is an organic compound with the molecular formula C13H15N3O10 It is a derivative of diethyl malonate, where the phenyl ring is substituted with three nitro groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,4,6-trinitrophenyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 2,4,6-trinitrochlorobenzene in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,4,6-trinitrophenyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Diethyl (2,4,6-trinitrophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl (2,4,6-trinitrophenyl)propanedioate involves its reactivity due to the presence of nitro groups and ester functionalities. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester without the nitro substitutions.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.
Malonic acid: The parent dicarboxylic acid without ester groups.
Uniqueness
Diethyl (2,4,6-trinitrophenyl)propanedioate is unique due to the presence of three nitro groups on the phenyl ring, which significantly alters its chemical reactivity and properties compared to its simpler analogs. This makes it particularly valuable in applications requiring specific reactivity patterns .
Properties
CAS No. |
64516-66-1 |
---|---|
Molecular Formula |
C13H13N3O10 |
Molecular Weight |
371.26 g/mol |
IUPAC Name |
diethyl 2-(2,4,6-trinitrophenyl)propanedioate |
InChI |
InChI=1S/C13H13N3O10/c1-3-25-12(17)11(13(18)26-4-2)10-8(15(21)22)5-7(14(19)20)6-9(10)16(23)24/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
FWZIJQXCSBHCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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